molecular formula C12H13N3 B13872763 2-Ethyl-4-pyrimidin-5-ylaniline

2-Ethyl-4-pyrimidin-5-ylaniline

Cat. No.: B13872763
M. Wt: 199.25 g/mol
InChI Key: TYLPBIDWUDLLQO-UHFFFAOYSA-N
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Description

2-Ethyl-4-pyrimidin-5-ylaniline is an aromatic amine derivative featuring a pyrimidine ring substituted with an ethyl group at the 2-position and an aniline moiety at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for diverse interactions in biological systems and synthetic applications.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-ethyl-4-pyrimidin-5-ylaniline

InChI

InChI=1S/C12H13N3/c1-2-9-5-10(3-4-12(9)13)11-6-14-8-15-7-11/h3-8H,2,13H2,1H3

InChI Key

TYLPBIDWUDLLQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C2=CN=CN=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-pyrimidin-5-ylaniline can be achieved through several methods. One common approach involves the reaction of 2-ethylpyrimidine with aniline under specific conditions. The reaction typically requires a catalyst, such as palladium, and may be carried out in the presence of a base like potassium carbonate. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-Ethyl-4-pyrimidin-5-ylaniline may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-pyrimidin-5-ylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

2-Ethyl-4-pyrimidin-5-ylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-pyrimidin-5-ylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents on the pyrimidine-aniline scaffold significantly influence physical properties such as melting point, solubility, and chromatographic behavior:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) HPLC Retention Time (minutes)
2-Ethyl-4-pyrimidin-5-ylaniline Ethyl (C2), Aniline (C4) ~171.19 (estimated) Not reported Not reported
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline Cl (C4, C6), Aniline (C2) 245.08 (LCMS m/z 245) Not reported 0.75 (SQD-FA05)
2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline Cl (C5, C6), CF₃ (C4) 299.09 (LCMS m/z 299) Not reported 0.82 (SQD-FA05)
3-Pyrimidin-2-ylaniline Aniline (C3) 171.19 99.5–101.5 Not reported
4-Pyrimidin-2-ylaniline Aniline (C4) 171.19 149–152.5 Not reported

Key Observations :

  • Melting Points : The position of the aniline group dramatically affects melting points. For example, 4-Pyrimidin-2-ylaniline (149–152.5°C) has a significantly higher melting point than its 3-isomer (99.5–101.5°C), likely due to differences in crystal packing and intermolecular interactions .
  • Chromatographic Behavior: Chlorinated analogs (e.g., m/z 245 and 299) exhibit shorter HPLC retention times compared to non-halogenated derivatives, suggesting increased polarity due to electron-withdrawing substituents .

Computational and Analytical Tools

  • AutoDock Vina : Used to predict binding modes and affinities of pyrimidine derivatives in target proteins. Substituent effects (e.g., ethyl vs. chlorine) can be computationally modeled to optimize drug candidates .
  • SHELX : Employed in crystallographic studies to resolve the 3D structures of pyrimidine-aniline complexes, providing insights into substituent-driven conformational changes .

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